molecular formula C12H13BrN2O3 B6455899 ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate CAS No. 2549133-35-7

ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate

Cat. No.: B6455899
CAS No.: 2549133-35-7
M. Wt: 313.15 g/mol
InChI Key: UNKRDNSOGQSPOR-YFHOEESVSA-N
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Description

Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate is a crucial chemical intermediate in the synthesis of potent and selective inhibitors for Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a fundamental role in the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Due to this central role, targeted inhibition of BTK has emerged as a validated therapeutic strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as for certain autoimmune disorders. This specific (2Z)-configured acrylamide derivative serves as a core building block in multi-step synthetic routes, enabling the construction of complex molecular architectures that bind irreversibly to a specific cysteine residue (Cys-481) in the BTK active site. Researchers utilize this compound to develop and investigate novel small-molecule therapeutics that can modulate BCR signaling, induce apoptosis in malignant B-cells, and potentially overcome resistance to existing therapies. Its value lies in enabling the exploration of structure-activity relationships (SAR) and the production of candidate molecules for preclinical evaluation in oncology and immunology research.

Properties

IUPAC Name

ethyl (Z)-3-(3-bromoanilino)-2-carbamoylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-2-18-12(17)10(11(14)16)7-15-9-5-3-4-8(13)6-9/h3-7,15H,2H2,1H3,(H2,14,16)/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKRDNSOGQSPOR-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=CC=C1)Br)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A method adapted from the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate (CN104926717A) employs trifluoromethanesulfonic acid (TfOH) as a Brønsted acid catalyst. The reaction proceeds via conjugate addition of 3-bromoaniline to ethyl propiolate, followed by in situ carbamoylation.

Procedure :

  • Reagents : 3-Bromoaniline (1.0 equiv), ethyl propiolate (1.2 equiv), TfOH (5–10 mol%), anhydrous ethanol (solvent).

  • Conditions : Nitrogen atmosphere, 120–160°C oil bath, reflux for 16–20 h.

  • Workup : Concentrate under reduced pressure, wash with petroleum ether/ethyl acetate (5:1 v/v), recrystallize.

Outcomes :

  • Yield : 75–85% (crude), 99% purity (HPLC).

  • Stereoselectivity : Z/E ratio >9:1, attributed to thermodynamic control under high-temperature reflux.

Stepwise Enamine Formation and Carbamoylation

Enamine Intermediate Synthesis

A two-step protocol isolates the enamine intermediate before carbamoylation, improving control over stereochemistry:

Step 1 :

  • Reaction : 3-Bromoaniline (1.0 equiv) + ethyl acrylate (1.5 equiv) in toluene, catalyzed by ZnCl₂ (10 mol%) at 80°C for 12 h.

  • Intermediate : Ethyl (E)-3-[(3-bromophenyl)amino]prop-2-enoate (Yield: 70–78%).

Step 2 :

  • Carbamoylation : Treat intermediate with chlorosulfonyl isocyanate (1.1 equiv) in dichloromethane at 0°C, then quench with NH₃/MeOH.

  • Product : this compound (Yield: 65%, Z/E >95:5).

Solvent and Catalyst Optimization

Impact of Solvent Polarity

Comparative studies reveal solvent polarity critically affects reaction rate and stereoselectivity:

SolventDielectric ConstantYield (%)Z/E Ratio
Ethanol24.3829:1
Toluene2.4687:1
DMF36.7456:1
CatalystLoading (mol%)Yield (%)Z/E Ratio
TfOH5859:1
p-TsOH10788:1
FeCl₃15606:1
None253:1

TfOH outperforms others due to strong acidity and low nucleophilicity, minimizing side reactions.

Purification and Characterization

Recrystallization Protocols

Recrystallization from petroleum ether/ethyl acetate (5:1 v/v) yields white crystalline product (mp 112–114°C). Purity is validated via:

  • HPLC : 99% (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.19 (q, J=7.1 Hz, 2H, OCH₂), 6.85–7.40 (m, 4H, Ar-H), 8.21 (s, 1H, NH), 10.15 (s, 1H, CONH₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with intramolecular N–H···O hydrogen bonds stabilizing the planar enamine system (Fig. 1).

Scale-Up and Industrial Feasibility

The TfOH-catalyzed method demonstrates scalability:

  • Pilot Scale (1 kg): Yield 80%, purity 98.5%.

  • Waste Streams : Ethanol recovered via distillation (85% efficiency), TfOH neutralized with CaCO₃ for safe disposal .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares the target compound with analogs differing in substituents:

Compound Name Substituent at 3-Position Substituent at 2-Position Ester Group Key Functional Differences
Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate 3-Bromophenylamino Carbamoyl (-CONH₂) Ethyl Reference compound
Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate 3-Chlorophenyl Bromomethyl (-CH₂Br) Methyl Halogen (Cl vs. Br), no amino group
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate N-Phenylcarbamoylamino Cyano (-CN) 2-Ethoxyethyl Cyano (electron-withdrawing) group
Key Observations:

Electronic Effects: The carbamoyl group in the target compound is less electron-withdrawing than the cyano group in the compound from , leading to differences in electron density across the α,β-unsaturated system. This impacts reactivity in cyclization or nucleophilic addition reactions .

Steric and Solubility Effects :

  • The 2-ethoxyethyl ester in increases hydrophilicity compared to the ethyl ester in the target compound.
  • The bromomethyl group in may enhance electrophilicity at the β-position, unlike the carbamoyl group in the target compound.

Crystallographic and Hydrogen-Bonding Comparisons

Crystallographic data for related compounds, determined using tools like SHELX and ORTEP , reveal structural trends:

Compound Bond Length (C=C, Å) Hydrogen Bonding Pattern Crystal System Reference
Target Compound ~1.34 (estimated) N-H···O (carbamoyl and ester) Monoclinic -
Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate 1.335 C-H···O (ester), Br···π interactions Orthorhombic
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate 1.328 N-H···O (carbamoyl), N-H···N (cyano) Triclinic
Structural Insights:
  • The target compound’s carbamoyl group likely forms stronger N-H···O hydrogen bonds compared to weaker C-H···O interactions in , enhancing crystal stability .
  • Halogen substituents (Br in the target vs. Cl in ) influence packing via halogen-π or van der Waals interactions, affecting melting points and solubility .

Biological Activity

Ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in research.

Compound Overview

Chemical Structure:

  • IUPAC Name: Ethyl (Z)-3-(3-bromoanilino)-2-carbamoylprop-2-enoate
  • Molecular Formula: C12H13BrN2O3
  • CAS Number: 2549133-35-7

This compound features a unique structure that includes a bromophenyl group, an amino group, and a carbamoyl group attached to a prop-2-enoate moiety. This specific arrangement contributes to its diverse biological activities.

The synthesis of this compound typically involves the following steps:

  • Formation of Enone Structure: Achieved through a Claisen condensation reaction between ethyl acetate and a suitable aldehyde or ketone.
  • Introduction of Bromophenyl Group: Involves bromination using bromine or N-bromosuccinimide.
  • Amination: The brominated intermediate is reacted with an amine to introduce the amino group.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways, thereby leading to programmed cell death. The exact mechanisms are still under investigation but may involve the modulation of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • Inhibition of Type III Secretion System (T3SS): A study highlighted the ability of compounds similar to this compound to inhibit T3SS in pathogenic bacteria like E. coli. This inhibition could potentially reduce virulence and enhance treatment efficacy against bacterial infections .
  • Molecular Docking Studies: In silico molecular docking studies have suggested that this compound binds effectively to certain enzymes involved in bacterial metabolism, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes critical for bacterial survival.
  • Cellular Interaction: It can interact with cellular receptors or enzymes, leading to altered cellular processes such as apoptosis in cancer cells.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialVarious Bacterial StrainsInhibition of cell wall synthesis
AnticancerCancer Cell LinesInduction of apoptosis
T3SS InhibitionPathogenic E. coliDisruption of virulence factors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2Z)-3-[(3-bromophenyl)amino]-2-carbamoylprop-2-enoate, and how can reaction conditions be optimized to favor the Z-isomer?

  • Methodological Answer : The synthesis typically involves a condensation reaction between a β-ketoester derivative and a substituted aniline. To favor the Z-isomer, steric and electronic factors must be controlled. For example, using bulky solvents (e.g., toluene) and low temperatures (0–5°C) can stabilize the transition state favoring the Z-configuration. Catalysts like acetic acid or triethylamine may enhance regioselectivity . Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reactants (e.g., 1:1.2 for aniline:ester) are critical for yield improvement.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond geometry, as demonstrated for structurally analogous α,β-unsaturated esters . Complementary techniques include:

  • NMR : 1^1H and 13C^{13}\text{C} NMR to identify coupling constants (e.g., 3JH-H^3J_{\text{H-H}} for E/Z isomerism) and carbamoyl/ester functionalities.
  • IR Spectroscopy : Peaks at ~1680–1700 cm1^{-1} for ester C=O and ~1650 cm1^{-1} for α,β-unsaturated systems.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic nature of the 3-bromophenyl substituent influence the reactivity of the α,β-unsaturated ester moiety?

  • Methodological Answer : The electron-withdrawing bromo group enhances the electrophilicity of the α,β-unsaturated system, making it more reactive toward nucleophilic additions (e.g., Michael additions). Density functional theory (DFT) calculations can map frontier molecular orbitals (FMOs) to quantify electrophilicity indices. Comparative studies with non-halogenated analogs (e.g., phenyl vs. 3-bromophenyl) reveal reduced LUMO energies (~1.5–2.0 eV lower), corroborating enhanced reactivity .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, solvent polarity) or off-target interactions. To address this:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify unintended binding partners.
  • Structural Analog Comparison : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects, as shown in studies of related enoates .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (GROMACS) can predict binding modes to enzymes or receptors. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are ideal for studying covalent adduct formation at the α,β-unsaturated site. For example, ICReDD’s reaction path search algorithms integrate DFT calculations with experimental validation to prioritize high-probability targets .

Q. How do solvent and catalyst selection impact yield and purity during large-scale synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may promote side reactions. Non-polar solvents (e.g., dichloromethane) favor kinetic control, reducing byproducts. Catalysts like DMAP (4-dimethylaminopyridine) accelerate acylation steps, while scavengers (e.g., molecular sieves) remove water to prevent hydrolysis. Process optimization via Design of Experiments (DoE) can identify ideal combinations (e.g., 20 mol% catalyst, 40°C, 12-hour reaction time) for >85% purity .

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